Bis(vinylsulfonyl)propanol
Description
Contextualization within Vinyl Sulfone Chemistry and Multifunctional Propanols
Bis(vinylsulfonyl)propanol, with the IUPAC name 1,3-bis(ethenylsulfonyl)propan-2-ol, is a chemical entity that integrates the characteristic features of two important classes of organic compounds: vinyl sulfones and multifunctional propanols. smolecule.com Vinyl sulfones are a class of organic compounds characterized by a vinyl group attached to a sulfonyl group. researchgate.net This functional group is a potent Michael acceptor, readily participating in 1,4-addition reactions and various cycloaddition reactions. researchgate.net The electron-withdrawing nature of the sulfone group makes the vinyl moiety susceptible to nucleophilic attack, rendering vinyl sulfones versatile building blocks in organic synthesis. researchgate.netnih.govtandfonline.com Their synthetic utility has been recognized for decades, and their applications have expanded into medicinal chemistry, where they are used to design targeted covalent inhibitors for enzymes like cysteine proteases. researchgate.netnih.gov The development of new synthetic methods for vinyl sulfones continues to be an active area of research. rsc.org
Concurrently, the compound is a propanol (B110389) derivative, specifically a propanol with multiple functional groups. Multifunctional alcohols and propanols are crucial in polymer chemistry and material science. researchgate.netgoogle.com They can act as initiators or monomers in polymerization reactions, leading to the formation of complex polymer architectures such as hyperbranched polymers. nih.gov The presence of multiple reactive sites allows for the creation of cross-linked networks and the synthesis of polymers with tailored functionalities. rsc.orgacs.org this compound is a prime example of such a multifunctional molecule, possessing a central hydroxyl group on the propanol backbone and two reactive vinylsulfonyl groups. smolecule.com This unique combination of a nucleophilic hydroxyl group and two electrophilic vinyl groups imparts a dual reactivity profile, setting it apart from simpler monofunctional compounds.
Academic Significance and Research Trajectories of this compound
The academic significance of this compound stems directly from its hybrid structure. The presence of two vinylsulfonyl units enhances its reactivity compared to similar monofunctional compounds, allowing it to participate in more complex chemical transformations. smolecule.com Its primary role in research has been as a crosslinking agent. guidechem.com In polymer chemistry, the vinyl groups can undergo Michael addition reactions with nucleophiles, such as the amine groups in proteins like gelatin, to form stable covalent bonds. smolecule.comresearchgate.net This property has been exploited to create three-dimensional network structures in hydrogels and films. researchgate.netscispace.com
Research trajectories involving this compound have shown a progression from its fundamental use in organic synthesis to more specialized applications in materials science. For instance, it has been employed as a crosslinking agent to fabricate recyclable Ag@AgBr-gelatin films. scispace.com In this application, the compound reacts with gelatin to form a 3D network that immobilizes the photocatalytically active Ag@AgBr grains, resulting in a material with excellent visible-light photocatalytic activity and recyclability. scispace.com Furthermore, its ability to form cross-linked networks is valuable for creating durable coatings and adhesives. smolecule.com The compound also serves as a chemical intermediate, where its vinylsulfonyl groups can be used to introduce functionality into more complex organic molecules. smolecule.comguidechem.com
Chemical and Physical Properties of this compound
The following table summarizes key properties of 1,3-Bis(vinylsulfonyl)-2-propanol.
| Property | Value | Source |
|---|---|---|
| CAS Number | 67006-32-0 | smolecule.comguidechem.comchemicalbook.comtcichemicals.comcalpaclab.com |
| Molecular Formula | C₇H₁₂O₅S₂ | smolecule.comtcichemicals.com |
| Molecular Weight | 240.29 - 240.3 g/mol | smolecule.comtcichemicals.comchemsrc.com |
| IUPAC Name | 1,3-bis(ethenylsulfonyl)propan-2-ol | smolecule.com |
| Appearance | White to almost white powder or crystal | guidechem.comtcichemicals.com |
| Melting Point | 96 - 102 °C | tcichemicals.comchemsrc.com |
| Boiling Point | 554.7±45.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.4±0.1 g/cm³ | chemsrc.com |
| Canonical SMILES | C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O | smolecule.com |
| InChI Key | SOBDFTUDYRPGJY-UHFFFAOYSA-N | smolecule.com |
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis(ethenylsulfonyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDFTUDYRPGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294422 | |
| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67006-32-0 | |
| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67006-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(ethenylsulfonyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.088 | |
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Synthetic Methodologies and Mechanistic Investigations of Bis Vinylsulfonyl Propanol
Established Synthetic Pathways to Bis(vinylsulfonyl)propanol
The preparation of this compound can be broadly categorized into direct synthesis from propanol (B110389) precursors and the modification of pre-functionalized sulfonates. Additionally, efforts have been made to refine and improve the efficiency of these synthetic processes.
Direct Synthesis Approaches Involving Propanol Derivatives
One of the primary methods for the direct synthesis of 1,3-bis(vinylsulfonyl)-2-propanol involves the reaction of a suitable propanol derivative with a vinylating agent. A common approach utilizes propane-1,3-diol as the starting material. smolecule.com This diol is reacted with vinyl sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. smolecule.com The base plays a crucial role in scavenging the hydrogen chloride generated during the reaction, driving the equilibrium towards the formation of the this compound.
Another strategy involves the reaction of 1,3-dichloro-2-propanol (B29581) with a vinyl sulfonate salt. This nucleophilic substitution reaction, however, can be complicated by side reactions and may require careful optimization of reaction conditions to achieve high yields. The reactivity of the chloro groups in 1,3-dichloro-2-propanol makes it a versatile precursor in organic synthesis. researchgate.netnih.govwikipedia.orgnih.gov
Modification of Precursor Sulfonates for Vinyl Group Introduction
An alternative to direct vinylation is the introduction of the vinyl groups via modification of a precursor molecule already containing the sulfonyl moieties. This typically involves a two-step process: the formation of a bis(haloethylsulfonyl)propanol intermediate followed by a dehydrohalogenation reaction.
For instance, a suitable propanol derivative can be reacted with a haloethylsulfonylating agent to produce a compound such as 1,3-bis(2-chloroethylsulfonyl)-2-propanol. The subsequent elimination of hydrogen chloride from this intermediate, typically induced by a base, generates the desired vinyl groups. This dehydrochlorination step is a critical transformation in the synthesis of various vinyl compounds. researchgate.netgoogle.com
Reaction Mechanisms in this compound Synthesis
The formation of this compound is governed by fundamental organic reaction mechanisms. Understanding these mechanisms is key to optimizing synthetic routes and controlling product purity.
Dehydrohalogenation Reactions in Vinyl Sulfone Formation
The introduction of vinyl groups through the dehydrohalogenation of a haloethylsulfonyl precursor is a classic example of an elimination reaction. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, particularly when a strong, non-hindered base is employed.
In the case of a 1,3-bis(2-chloroethylsulfonyl)-2-propanol intermediate, the base abstracts a proton from the carbon atom beta to the sulfonyl group. Simultaneously, the electrons from the carbon-hydrogen bond move to form a new pi bond (the double bond of the vinyl group), and the chloride ion is expelled as a leaving group. The stereochemistry of the starting material can influence the geometry of the resulting vinyl group. The efficiency of this reaction is dependent on factors such as the strength of the base, the nature of the solvent, and the reaction temperature.
Condensation and Oxidation Reaction Merging Strategies
While less commonly documented for this specific compound, synthetic strategies that merge condensation and oxidation reactions could theoretically be employed. Such an approach might involve the condensation of a propanol derivative with a sulfur-containing compound in a lower oxidation state, such as a thiol. The resulting thioether intermediate would then be oxidized to the corresponding sulfone.
For example, 1,3-dimercapto-2-propanol (B1199074) could potentially be reacted with a vinylating agent, followed by oxidation of the resulting bis(vinylthio)propanol. The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry, often accomplished using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This multi-step approach allows for the construction of the carbon-sulfur bonds prior to the establishment of the final sulfonyl oxidation state. However, specific examples of this strategy being applied to the synthesis of this compound are not prevalent in the reviewed literature.
Role of Catalysts and Polymerization Inhibitors in Synthetic Purity
The synthesis of this compound and related vinyl sulfone compounds often employs catalysts to facilitate the desired reactions and inhibitors to prevent premature polymerization, thereby ensuring high purity of the final product.
Catalysts:
Polymerization Inhibitors:
The vinyl groups in this compound are susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators. To prevent the formation of polymeric impurities and ensure the isolation of the monomeric product with high purity, polymerization inhibitors are often added during synthesis and storage.
Commonly used free-radical inhibitors for vinyl compounds include phenolic compounds like hydroquinone (B1673460) and its ethers, as well as certain aromatic amines. These inhibitors function by scavenging free radicals that could initiate a polymerization chain reaction. The selection of an appropriate inhibitor and its effective concentration are crucial for maintaining the stability of this compound without interfering with the primary synthetic reactions.
| Compound Type | Function | Examples | Impact on Purity |
| Base Catalysts | Promote nucleophilic addition | Sodium hydroxide, potassium carbonate, tertiary amines | Optimizes reaction rate and yield, minimizing side products. |
| Polymerization Inhibitors | Prevent premature polymerization | Hydroquinone, Phenothiazine | Scavenges free radicals, ensuring high monomer purity and stability. |
Comparative Analysis of Synthetic Routes for this compound Efficiency and Scalability
One common route to bis(vinylsulfonyl)alkanes involves the reaction of the corresponding diol with a vinylating agent. In the case of this compound, this would likely involve the reaction of 1,3-propanediol (B51772) with a suitable vinyl sulfone precursor. The efficiency of this route depends on the availability and cost of the starting materials, the reaction conditions (temperature, pressure, catalyst), and the ease of purification of the final product.
The scalability of any synthetic route is a primary concern for industrial production. Factors that are critically evaluated include:
Raw Material Costs and Availability: The economic viability of a process is heavily dependent on the price and accessibility of the starting materials.
Reaction Kinetics and Thermodynamics: Understanding the reaction rates and equilibrium positions is essential for optimizing reactor design and operating conditions for maximum throughput.
Process Safety: The handling of potentially hazardous reagents and the management of exothermic reactions are critical safety considerations in large-scale production.
| Synthetic Route | Key Reactants | Potential Advantages | Potential Challenges for Scalability |
| Vinylic Substitution | 1,3-Propanediol, Divinyl Sulfone (or precursor) | Potentially direct and atom-economical. | Control of mono- vs. di-substitution, prevention of polymerization. |
| Elimination Reaction | Bis(2-haloethylsulfonyl)propanol | May utilize readily available starting materials. | Generation of stoichiometric amounts of salt byproduct, harsh reaction conditions may be required. |
Ultimately, the choice of a synthetic route for the industrial production of this compound would be determined by a comprehensive techno-economic analysis, balancing factors of yield, purity, cost, safety, and environmental impact.
Chemical Reactivity and Derivatization of Bis Vinylsulfonyl Propanol
Electrophilic Nature of Vinylsulfonyl Moieties in Bis(vinylsulfonyl)propanol
The chemical behavior of this compound is largely dictated by the electrophilic character of its two vinylsulfonyl groups. These groups act as Michael acceptors, making them susceptible to nucleophilic attack. This reactivity is the basis for many of its applications, particularly in the realms of organic synthesis and polymer chemistry. The dual vinylsulfonyl structure enhances its reactivity, allowing for more complex reactions compared to compounds with a single vinylsulfonyl group. smolecule.com
The vinyl groups in this compound are electron-deficient, which facilitates Michael addition reactions with a variety of nucleophiles. smolecule.comwikipedia.org This reaction, also known as conjugate addition, is a widely used method for forming carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated sulfone.
This compound readily reacts with primary and secondary amines, as well as amide compounds, through aza-Michael addition. beilstein-journals.orgsemnan.ac.ir This type of reaction is a significant strategy for synthesizing β-amino carbonyl compounds and other nitrogen-containing molecules. beilstein-journals.orgnih.gov The reaction proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient β-carbon of the vinylsulfonyl group. While primary amines typically yield mono-addition products, the bifunctionality of this compound allows for the potential of cross-linking reactions. semnan.ac.ir
| Nucleophile | Reaction Type | Key Features |
| Primary Amines | Aza-Michael Addition | Forms mono-addition products. semnan.ac.ir |
| Secondary Amines | Aza-Michael Addition | Can undergo conjugate addition. semnan.ac.ir |
| Amide Compounds | Aza-Michael Addition | Used to introduce nitrogen-containing functionalities. beilstein-journals.orgnih.gov |
The reaction between thiols and vinyl sulfones, known as the thiol-Michael addition, can proceed through two primary mechanisms: base-catalyzed and nucleophile-initiated pathways. researchgate.net
In the base-catalyzed mechanism , a base deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.net This anion then attacks the β-carbon of the vinyl sulfone. The rate of this reaction is often dependent on the proton transfer from another thiol to the resulting Michael adduct anion. rsc.org Aliphatic amines are effective catalysts for this mechanism due to their basicity. researchgate.net
The nucleophile-initiated mechanism involves the direct attack of a nucleophile, such as a tertiary phosphine, on the vinyl sulfone. researchgate.netrsc.org This forms a zwitterionic intermediate which then reacts with the thiol. Organophosphines tend to favor this mechanism more than amines because phosphorus can better stabilize the charged intermediates. researchgate.net
| Mechanism | Initiator/Catalyst | Key Steps |
| Base-Catalyzed | Aliphatic Amines researchgate.net | 1. Deprotonation of thiol to form thiolate. researchgate.net 2. Nucleophilic attack of thiolate on vinyl sulfone. researchgate.net 3. Proton transfer to the Michael adduct. rsc.org |
| Nucleophile-Initiated | Tertiary Phosphines researchgate.netrsc.org | 1. Nucleophilic attack of initiator on vinyl sulfone. researchgate.net 2. Formation of a zwitterionic intermediate. 3. Reaction of intermediate with thiol. |
This compound exhibits a notable specificity for reacting with the primary amino groups of lysine (B10760008) residues in proteins. smolecule.com This specificity makes it a useful cross-linking agent in protein chemistry. The reaction involves the nucleophilic attack of the ε-amino group of the lysine side chain on one of the vinylsulfonyl groups of the this compound molecule. This initial reaction is followed by a second reaction with a neighboring nucleophilic residue, often another lysine, resulting in a cross-link. This targeted reactivity allows for the controlled formation of covalent bonds between protein chains or within a single protein, which is valuable for studying protein structure and function.
While Michael additions are the most common reactions, the vinylsulfonyl groups of this compound can also participate in cycloaddition reactions. These reactions, such as 1,3-dipolar cycloadditions, involve the concerted or stepwise formation of a cyclic product. For instance, azomethine ylides can react with vinylsulfonyl groups to form five-membered heterocyclic rings. The vinyl sulfone acts as the dipolarophile in these reactions, reacting with the 1,3-dipole.
Michael Addition Reactions with Nucleophiles
Reactivity of the Propanol (B110389) Hydroxyl Group in this compound
In addition to the reactivity of the vinylsulfonyl groups, the secondary hydroxyl group on the propanol backbone of this compound can also undergo various chemical transformations. The reactivity of this alcohol group is influenced by its position as a secondary alcohol. quora.com It can participate in reactions typical of alcohols, such as esterification, etherification, and oxidation. However, the strongly electron-withdrawing nature of the two vinylsulfonyl groups can influence the acidity and nucleophilicity of the hydroxyl group, potentially affecting its reaction kinetics compared to a simple propanol.
Esterification and Etherification Reactions
While the primary reactivity of this compound is centered around the vinyl groups, the presence of a secondary hydroxyl group on the propane (B168953) backbone introduces the potential for traditional alcohol reactions such as esterification and etherification. However, specific examples and detailed studies of these reactions involving this compound are not extensively documented in publicly available literature.
In principle, the hydroxyl group could react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Similarly, etherification could be achieved through reactions like the Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide. It is important to consider that the reaction conditions for these transformations would need to be carefully controlled to avoid undesired side reactions with the highly reactive vinylsulfonyl groups. For instance, strongly basic conditions used in some etherification protocols could potentially lead to polymerization or other reactions involving the vinyl moieties.
Potential for Further Functionalization
The trifunctional nature of this compound, possessing two vinylsulfonyl groups and one hydroxyl group, offers significant potential for further functionalization. This allows for the introduction of a variety of chemical moieties, tailoring the properties of the resulting molecule for specific applications.
The vinyl groups are excellent Michael acceptors, readily reacting with a wide range of nucleophiles. This reactivity can be exploited to introduce new functional groups. For example, reaction with primary or secondary amines can be used to introduce amino functionalities. Similarly, reaction with thiols can be employed to append sulfur-containing moieties.
The hydroxyl group provides an additional site for modification. As mentioned in the previous section, it can be converted into esters or ethers, providing a means to attach different functional groups. This dual reactivity of vinyl and hydroxyl groups makes this compound a versatile building block in the synthesis of more complex molecules.
Formation of this compound Derivatives and Analogues
Synthesis of Functionalized Vinyl Sulfone Analogues
The synthesis of functionalized vinyl sulfone analogues from this compound can be envisioned through reactions targeting either the vinyl groups or the hydroxyl group.
One approach involves the modification of the vinyl groups via Michael addition. By reacting this compound with a nucleophile containing a desired functional group, a new analogue can be created. For instance, reaction with an amino acid would result in a derivative bearing a carboxylic acid and an amino group.
Alternatively, the hydroxyl group can serve as a handle for introducing new functionalities. Esterification or etherification with a molecule containing a desired functional group would yield a functionalized analogue. For example, esterification with a carboxyl-terminated polyethylene (B3416737) glycol (PEG) chain would produce a PEGylated derivative with altered solubility and pharmacokinetic properties.
Bifunctional and Hetero-Bifunctional Linker Design
This compound is inherently a bifunctional cross-linking agent due to the presence of two reactive vinylsulfonyl groups. These groups can react with nucleophilic moieties, such as amine or thiol groups on proteins or other biomolecules, to form stable covalent bonds, effectively linking them together. This property is fundamental to its application in creating hydrogels and other cross-linked polymer networks.
The design of hetero-bifunctional linkers based on this compound would involve the selective modification of one of its functional groups to introduce a second, different type of reactive handle. For example, one of the vinyl groups could be reacted with a nucleophile, leaving the other vinyl group and the hydroxyl group available for further reactions. Alternatively, the hydroxyl group could be modified to introduce a different reactive moiety, such as an alkyne for click chemistry or a protected amine. This would result in a hetero-bifunctional linker with two distinct reactive groups, allowing for sequential or orthogonal conjugation to different molecules. The specific geometry and chemical nature of the linker can be tailored to control the properties of the resulting conjugates.
Polymerization Science of Bis Vinylsulfonyl Propanol
Polymerization Mechanisms Induced by Bis(vinylsulfonyl)propanol
This compound is a versatile monomer capable of undergoing polymerization through multiple mechanisms due to its reactive vinylsulfonyl groups. These groups, characterized by a double bond activated by the strongly electron-withdrawing sulfonyl moiety, can participate in both radical and anionic polymerization pathways. This dual reactivity allows for the formation of a diverse range of polymer architectures, from linear chains to highly cross-linked networks, making it a valuable component in the synthesis of advanced materials for coatings, adhesives, and biomedical applications. The specific polymerization mechanism employed influences the kinetics of the reaction and the final properties of the resulting polymer.
Radical Polymerization of Vinylsulfonyl Groups
The vinylsulfonyl groups of this compound can undergo free-radical polymerization, a process initiated by the generation of radical species. This mechanism involves the addition of a free radical to the vinyl group, which propagates by adding to subsequent monomer units. This process is fundamental to many curing and copolymerization applications.
In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, vinyl sulfone groups have been successfully incorporated. For example, polymers with vinyl sulfone end groups have been synthesized, indicating that the vinyl sulfone moiety is compatible with radical polymerization conditions and can be used to create well-defined polymer architectures. nih.gov
Table 1: Examples of Monomers for Co-polymerization with this compound
| Monomer Class | Specific Examples | Potential Polymer Properties |
| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Flexibility, Adhesion |
| Methacrylates | Methyl methacrylate, 2-Hydroxyethyl methacrylate | Hardness, Optical clarity |
| Styrenics | Styrene | Rigidity, Refractive index |
UV-radical curing is a rapid polymerization process initiated by the photolysis of a photoinitiator upon exposure to ultraviolet (UV) light. nbinno.com this compound is suitable for such applications due to the high reactivity of its vinylsulfonyl groups towards free radicals. In a typical UV-curing formulation, a photoinitiator is added to the monomer. When exposed to UV radiation, the photoinitiator generates free radicals, which then initiate the polymerization of the this compound, leading to the rapid formation of a cross-linked polymer network. lencolo37.com
The efficiency of the curing process is dependent on the type and concentration of the photoinitiator, the intensity of the UV light, and the composition of the formulation. oraljournal.com Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen-abstraction) initiators. lencolo37.com Type I photoinitiators, such as acylphosphine oxides and α-hydroxy ketones, are often used for their high efficiency. songwon.com
Table 2: Common Photoinitiators for UV-Radical Curing
| Photoinitiator Type | Chemical Class | Specific Examples | Key Characteristics |
| Type I (Cleavage) | α-Hydroxyketones | 1-Hydroxy-cyclohexyl-phenyl-ketone | Good for clear coatings |
| Type I (Cleavage) | Acylphosphine Oxides | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Suitable for pigmented systems, low yellowing |
| Type II (H-Abstraction) | Benzophenones | Benzophenone | Requires a co-initiator (e.g., an amine) |
Anionic Polymerization of this compound
The electron-deficient nature of the vinyl groups in this compound makes them susceptible to nucleophilic attack, enabling anionic polymerization. This mechanism is typically initiated by strong bases or nucleophiles.
The anionic polymerization of vinyl sulfones can be initiated by bases such as alkoxides or amines. The reaction proceeds via a Michael-type addition of the initiator to the vinyl group, generating a carbanion that then propagates by adding to other monomer units. The kinetics of this process are highly dependent on the nature of the catalyst, solvent, and temperature.
A study on the base-catalyzed polyaddition of a similar monomer, divinyl sulfone, with water provides insights into the catalytic activity. rsc.orgrsc.orgnih.govchemrxiv.org Different bases exhibit varying efficiencies in promoting the reaction. For instance, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can lead to a faster reaction compared to strong base catalysts like potassium tert-butoxide (KOtBu). researchgate.net
Table 3: Effect of Catalyst on the Polymerization of Divinyl Sulfone with Water
| Catalyst | Catalyst Type | Reaction Time | Double Bond Conversion (%) | Molar Mass ( g/mol ) |
| DMAP | Nucleophile | 1 h | >99 | 12,800 |
| KOtBu | Strong Base | 24 h | 94 | 8,300 |
| Triethylamine (TEA) | Weaker Base | 1 h | 74 | - |
Data adapted from a study on divinyl sulfone, a structural analog of this compound. researchgate.net
The rate of anionic polymerization of vinyl sulfones can be controlled by several factors. The choice of catalyst is crucial, with more nucleophilic or strongly basic catalysts generally leading to faster polymerization rates. researchgate.net The reaction temperature also plays a significant role; lower temperatures can slow down the reaction, potentially allowing for better control over the polymer structure. researchgate.net Solvent polarity can also influence the rate by affecting the solvation and reactivity of the ionic species involved in the polymerization. uni-bayreuth.de
Oxygen can act as an inhibitor in some radical polymerizations by scavenging the propagating radicals. While anionic polymerizations are generally less susceptible to oxygen inhibition than radical polymerizations, the presence of oxygen can still be problematic, potentially leading to side reactions with the highly reactive carbanionic species. Therefore, conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) is a common practice to ensure controlled polymerization and achieve the desired polymer properties.
This compound as a Cross-Linking Agent
This compound is a bifunctional molecule recognized for its efficacy as a cross-linking agent in polymer chemistry. Its structure, featuring two vinylsulfonyl groups, allows it to form stable, covalent bridges between polymer chains. This cross-linking ability is fundamental to its application in material science for creating robust polymer networks and hydrogels with enhanced mechanical properties and stability. The reactivity of the vinyl groups, which act as efficient Michael acceptors, allows for the formation of covalent bonds with various nucleophilic functional groups present on polymer backbones.
The molecule's utility as a cross-linking agent stems from the presence of these two reactive sites, which can react with polymer chains to form a three-dimensional network. This process transforms individual polymer chains into an interconnected, insoluble, and more durable material.
The formation of cross-linked polymeric networks using this compound proceeds through a well-established chemical reaction known as the Michael addition. In this reaction, the electron-withdrawing nature of the sulfonyl groups renders the double bonds of the vinyl groups electrophilic and thus highly susceptible to nucleophilic attack.
When this compound is introduced to a system of polymer chains containing nucleophilic functional groups, such as the primary amine groups (-NH₂) found in proteins like gelatin, a covalent bond is formed. The reaction creates stable carbon-nitrogen (C-N) bonds, effectively linking two separate polymer chains together through the this compound molecule. This process is repeated throughout the polymer solution, resulting in the construction of a comprehensive and stable 3D network structure. researchgate.netresearchgate.net The result is the transformation of a liquid polymer solution or a soft polymer matrix into a solid, cross-linked gel or a more rigid material.
This compound is particularly effective for cross-linking polymers in aqueous solutions, making it a valuable agent for the fabrication of hydrogels and modifying water-soluble biopolymers. Its utility in these systems is demonstrated by its successful application in cross-linking gelatin, a protein derivative, to form stable hydrogel networks. researchgate.netresearchgate.net
In such water-based compositions, this compound reacts with the amine groups of the gelatin chains to create a three-dimensional network that can entrap large amounts of water without dissolving. researchgate.net The efficiency of the cross-linking reaction in aqueous media allows for the formation of these networks under relatively mild conditions. This makes it suitable for applications involving sensitive biomolecules. The resulting cross-linked materials, such as gelatin films, exhibit enhanced stability and adhesion. researchgate.net
The introduction of this compound as a cross-linking agent has a profound influence on the mechanical properties and the final network structure of the polymer. The concentration of the cross-linker is a critical parameter that dictates the final characteristics of the material.
Generally, increasing the concentration of this compound leads to a higher cross-linking density within the polymer network. This denser network structure directly impacts the material's properties in several ways:
Increased Mechanical Strength : A higher cross-link density results in a more rigid and robust material. This is often observed as an increase in mechanical strength, including properties like tensile strength and storage modulus.
Decreased Swelling Capacity : The tighter network structure created by a higher concentration of cross-links restricts the mobility of the polymer chains and reduces the interstitial space available. Consequently, the ability of the polymer network, particularly in hydrogels, to absorb and retain water is diminished, leading to a lower swelling capacity.
The relationship between cross-linker concentration and the resulting polymer properties allows for the precise tuning of the material for specific applications, from soft and highly absorbent hydrogels to more rigid and mechanically stable structures.
Table 1: Effect of this compound Concentration on Hydrogel Properties
This interactive table illustrates the general relationship between the concentration of a bis(vinylsulfonyl) cross-linking agent and the key properties of a resulting hydrogel network.
| Cross-Linker Concentration | Cross-Link Density | Mechanical Strength (Storage Modulus) | Swelling Capacity |
| Low | Low | Low | High |
| Medium | Medium | Medium | Medium |
| High | High | High | Low |
Integration of this compound into Macromolecular Architectures
While the predominant application of this compound is as a cross-linking agent to form polymer networks, its bifunctional nature also allows for its potential integration as a structural component within larger, more complex macromolecular architectures. The two reactive vinylsulfonyl groups can serve as handles for extending polymer chains or creating branched structures.
Instead of simultaneously reacting with two separate polymer chains to form a cross-link, the molecule could theoretically be used in a stepwise polymerization process. For instance, it could react with a growing polymer chain at one of its vinyl groups, leaving the second vinyl group available for subsequent reactions. This would incorporate the propanol (B110389) unit into the polymer backbone, potentially acting as a chain extender.
Furthermore, the hydroxyl (-OH) group on the propanol backbone of the molecule offers an additional site for chemical modification, which could be leveraged in the design of functional polymers. Although its role as a cross-linker is well-documented, the versatility of its functional groups presents possibilities for its use in synthesizing more defined macromolecular structures beyond simple networks.
Advanced Material Science Applications Derived from Bis Vinylsulfonyl Propanol
Development of Innovative Polymeric Materials
Bis(vinylsulfonyl)propanol serves as a versatile building block in the development of innovative polymeric materials due to its bifunctional nature. The presence of two vinylsulfonyl groups allows for its participation in various polymerization and cross-linking reactions, leading to the formation of polymers with tailored properties for specific high-performance applications.
Application in Coatings and Adhesives
The primary application of this compound in this sector is as a cross-linking agent. Its ability to form durable, cross-linked networks is a key attribute for the formulation of high-performance coatings and adhesives. frontiersin.org When incorporated into a polymer matrix, the vinylsulfonyl groups can react with various functional groups, such as amines or thiols, through Michael addition reactions. This creates strong covalent bonds that enhance the mechanical properties and chemical resistance of the final product.
The cross-linked structures formed by this compound contribute to several desirable characteristics in coatings, including:
Enhanced Durability: The robust, three-dimensional network improves the coating's resistance to abrasion, scratching, and general wear and tear.
Improved Chemical Resistance: The covalent cross-links provide a barrier against the penetration of chemicals, solvents, and other corrosive agents.
Increased Adhesion: The reactive nature of the vinylsulfonyl groups can promote strong adhesion to a variety of substrates.
In the realm of adhesives, the incorporation of this compound leads to formulations with superior bond strength and thermal stability. The cross-linked network ensures that the adhesive maintains its integrity under mechanical stress and at elevated temperatures.
Synthesis of Sulfonated Polymers
While direct polymerization of this compound can be challenging, it can be utilized as a comonomer or a post-polymerization modification reagent to introduce sulfonyl groups into a polymer backbone. The sulfonyl groups are precursors to sulfonic acid groups, which are pivotal for applications requiring ion-exchange capabilities, such as in fuel cell membranes and water treatment technologies.
The synthesis of sulfonated polymers using this compound can be approached in several ways:
Copolymerization: this compound can be copolymerized with other monomers to introduce the vinylsulfonyl functionality directly into the polymer chain. Subsequent hydrolysis of the sulfonyl groups can then yield the desired sulfonated polymer.
Grafting: The vinyl groups of this compound can be grafted onto an existing polymer backbone through various techniques, such as radiation or chemical initiation. This allows for the modification of commercially available polymers, imparting new functionalities.
Post-polymerization Modification: Polymers containing nucleophilic groups can be reacted with this compound to attach the sulfonyl-containing moiety as a side chain.
The degree of sulfonation can be controlled by adjusting the reaction conditions and the stoichiometry of the reactants, allowing for the fine-tuning of the polymer's properties to meet the demands of specific applications.
Functional Hydrogels and Soft Materials Research
This compound and structurally similar vinyl sulfone compounds are effective cross-linkers in the fabrication of functional hydrogels, particularly those based on natural polymers like gelatin. These hydrogels have garnered significant interest in biomedical applications due to their biocompatibility and tunable properties.
Gelatin Hydrogels Cross-Linked with Vinyl Sulfone Compounds
Gelatin, a derivative of collagen, forms hydrogels that are biocompatible and biodegradable, making them excellent candidates for tissue engineering scaffolds, drug delivery vehicles, and wound dressings. However, pristine gelatin hydrogels often suffer from poor mechanical stability at physiological temperatures. Cross-linking is therefore essential to enhance their mechanical properties and control their degradation rate.
Vinyl sulfone compounds, such as this compound and its analogue bis(vinylsulfonyl)methane (B1265684) (BVSM), are efficient cross-linkers for gelatin. The vinyl groups of these compounds react with the primary amine groups of the lysine (B10760008) and hydroxylysine residues in the gelatin polypeptide chains via a Michael-type addition reaction. This reaction forms stable covalent bonds, resulting in a robust and durable three-dimensional hydrogel network.
The properties of these cross-linked gelatin hydrogels can be tailored by varying the concentration of the vinyl sulfone cross-linker and the gelatin itself.
Control of Gelation and Network Formation
The gelation process and the final network structure of gelatin hydrogels cross-linked with vinyl sulfone compounds are influenced by several factors, allowing for precise control over the material's properties. Key parameters that can be manipulated include:
Temperature: The reaction between vinyl sulfones and the amine groups of gelatin is temperature-dependent. Higher temperatures generally lead to faster reaction kinetics and a more rapid gelation process.
pH: The pH of the reaction medium affects the availability of the protonated amine groups on the gelatin chains. Optimal cross-linking is typically achieved at a slightly alkaline pH where a sufficient number of amine groups are deprotonated and thus more nucleophilic.
Concentration of Cross-linker and Gelatin: The stoichiometry between the vinyl sulfone groups and the amine groups on the gelatin chains is a critical factor. A higher concentration of the cross-linker generally results in a higher cross-linking density, leading to a stiffer and less swellable hydrogel.
By carefully controlling these parameters, researchers can design gelatin hydrogels with specific mechanical strengths, swelling ratios, and degradation profiles to suit a wide range of biomedical applications.
Below are interactive tables summarizing hypothetical data on the influence of cross-linker concentration on the mechanical properties and swelling ratio of gelatin hydrogels, based on typical trends observed in such systems.
Table 1: Effect of this compound Concentration on Mechanical Properties of Gelatin Hydrogels
| This compound Concentration (wt%) | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| 0.5 | 15 | 25 | 150 |
| 1.0 | 35 | 50 | 120 |
| 2.0 | 70 | 90 | 90 |
| 3.0 | 120 | 150 | 70 |
Table 2: Influence of this compound Concentration on the Swelling Ratio of Gelatin Hydrogels
| This compound Concentration (wt%) | Swelling Ratio (%) at 24h |
| 0.5 | 1200 |
| 1.0 | 950 |
| 2.0 | 700 |
| 3.0 | 500 |
Nanomaterials and Surface Functionalization
The vinyl sulfone groups of this compound provide a reactive handle for the surface functionalization of nanomaterials. This modification is crucial for improving the dispersibility of nanoparticles in various media, enhancing their biocompatibility, and introducing specific functionalities for targeted applications.
The chemistry of vinyl sulfones allows for their reaction with a variety of nucleophiles, making them versatile for surface modification. The primary mechanism for attachment is the Michael-type addition, where nucleophilic groups present on the surface of a nanomaterial or on a ligand to be attached react with the vinyl sulfone.
Common nucleophiles that can react with vinyl sulfones for surface functionalization include:
Thiols (-SH): Thiol-ene reactions are highly efficient and are often used to attach thiol-containing molecules, such as peptides and proteins, to vinyl sulfone-modified surfaces.
Amines (-NH2): Primary and secondary amines readily react with vinyl sulfones, providing a straightforward method for attaching amine-containing ligands.
Hydroxyls (-OH): Under certain conditions, hydroxyl groups can also react with vinyl sulfones, although this reaction is generally less facile than with thiols or amines.
The surface functionalization of nanomaterials using this compound can be envisioned in two main strategies:
Direct Functionalization: If the nanomaterial itself possesses surface nucleophilic groups, it can be directly reacted with this compound. This would result in a surface decorated with sulfonylpropanol moieties, which could then be further functionalized if desired.
Ligand Exchange/Coating: this compound can be used to synthesize functional ligands that are then attached to the nanoparticle surface. For example, a molecule with a thiol group at one end and a desired functional group at the other can be reacted with this compound to create a linker molecule that can then be attached to a gold nanoparticle surface via the thiol group.
Through these surface modification strategies, this compound can be instrumental in the development of advanced nanomaterials for applications in areas such as diagnostics, drug delivery, and catalysis.
Fabrication of Nanostructured Films
This compound is instrumental in the fabrication of highly ordered and functional nanostructured films. Its primary role lies in its capacity to act as a robust cross-linking agent, providing structural integrity and stability to thin polymer films. The vinylsulfonyl groups readily undergo Michael addition reactions with a variety of nucleophiles, such as amines and thiols, which are often incorporated into other monomers or polymers. This reactivity allows for the formation of a dense and stable three-dimensional polymer network under relatively mild conditions.
The formation of these networks is critical in controlling the morphology and properties of the resulting nanostructured films. The degree of cross-linking, which can be controlled by the concentration of this compound and the reaction conditions, directly influences the mechanical strength, thermal stability, and solvent resistance of the films. Research has shown that the incorporation of this compound can lead to the formation of films with well-defined nanoporosity, which is essential for applications such as membranes for separations, sensors, and catalyst supports.
Table 1: Influence of this compound Concentration on Nanostructured Film Properties
| This compound Concentration (wt%) | Average Pore Size (nm) | Mechanical Modulus (GPa) | Thermal Decomposition Temperature (°C) |
| 5 | 50 ± 5 | 2.1 ± 0.2 | 350 |
| 10 | 35 ± 4 | 3.5 ± 0.3 | 375 |
| 15 | 20 ± 3 | 5.2 ± 0.4 | 400 |
Note: The data presented in this table is illustrative and based on generalized findings in polymer science. Specific values would be dependent on the complete formulation and processing conditions.
Mechanobioactive Surfaces
The development of mechanobioactive surfaces, which are materials that can respond to mechanical stimuli and influence biological processes, is a rapidly advancing area of biomedical engineering. This compound plays a crucial role in the creation of such surfaces by enabling the covalent immobilization of biomolecules and providing tunable mechanical properties to the substrate.
The vinylsulfonyl groups of this compound can react with the amine or thiol groups present in proteins, peptides, and other bioactive molecules. This allows for the stable anchoring of these molecules to a material surface, creating a biofunctionalized interface. The ability to control the density and orientation of these immobilized molecules is key to eliciting specific cellular responses.
Furthermore, by adjusting the cross-linking density of the polymer matrix with this compound, the stiffness and elasticity of the surface can be precisely controlled. This is of paramount importance as cells are known to respond to the mechanical properties of their environment. For instance, stem cell differentiation has been shown to be influenced by substrate stiffness. The use of this compound allows for the fabrication of surfaces with gradients in mechanical properties, providing a powerful tool for studying and directing cell behavior.
Table 2: Effect of Cross-linker on Surface Properties and Cellular Response
| Cross-linker | Substrate Stiffness (kPa) | Protein Immobilization Density (µg/cm²) | Cell Adhesion Rate (%) |
| Glutaraldehyde | 10 ± 2 | 0.5 ± 0.1 | 60 ± 5 |
| This compound | 25 ± 3 | 1.2 ± 0.2 | 85 ± 4 |
| EDC/NHS | 8 ± 1 | 0.8 ± 0.1 | 70 ± 6 |
Note: This table provides a comparative illustration of how different cross-linking agents can affect surface properties and biological outcomes. The values are representative and would vary based on the specific experimental setup.
Electronic Materials and Semiconductor Manufacturing Applications
In the realm of electronic materials and semiconductor manufacturing, this compound is being explored for its potential as a specialized cross-linking agent in the formulation of photoresists and dielectric materials. Its high reactivity and the thermal stability of the resulting cross-linked polymers make it an attractive candidate for these demanding applications.
In photoresist technology, precise control over the solubility and etching resistance of the polymer film is essential for creating intricate circuit patterns. This compound can be incorporated into photoresist formulations to enhance the cross-linking of the polymer matrix upon exposure to light. This leads to a significant difference in solubility between the exposed and unexposed regions, resulting in higher resolution and better pattern fidelity.
As a component in dielectric materials, which are used to insulate conductive layers in integrated circuits, this compound can contribute to the formation of polymers with low dielectric constants and high thermal stability. The dense network formed by cross-linking with this compound can reduce the free volume within the polymer, thereby lowering its dielectric constant and reducing signal loss and crosstalk in high-frequency applications.
Table 3: Properties of Dielectric Films with and without this compound
| Property | Standard Polyimide Film | Polyimide Film with 10% this compound |
| Dielectric Constant (at 1 MHz) | 3.4 | 2.9 |
| Glass Transition Temperature (°C) | 320 | 360 |
| Coefficient of Thermal Expansion (ppm/°C) | 45 | 30 |
Note: The data in this table is hypothetical and serves to illustrate the potential improvements in material properties for electronic applications through the incorporation of this compound.
Biomedical and Biological Research Applications of Bis Vinylsulfonyl Propanol
Proteomics Research and Protein Cross-Linking
Bis(vinylsulfonyl)propanol serves as a valuable cross-linking agent in proteomics, a field dedicated to the large-scale study of proteins. Cross-linking agents are molecules that covalently connect two or more molecules, and in proteomics, they are instrumental in stabilizing protein-protein interactions for subsequent analysis.
Studying Protein-Protein Interactions
Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes in both healthy and diseased states. This compound facilitates the study of these interactions by covalently linking proteins that are in close proximity. The resulting stable protein complexes can then be isolated and the interacting partners identified, providing a snapshot of the cellular interactome. The dual vinylsulfonyl groups of the molecule act as Michael acceptors, reacting with nucleophilic residues on the protein surface.
Specificity and Cleavability in Protein Conjugation
A key advantage of this compound in protein conjugation is its specificity. The vinylsulfonyl groups primarily react with the primary amines of lysine (B10760008) residues and the thiol groups of cysteine residues on the protein surface. This targeted reactivity allows for more controlled and predictable cross-linking compared to less specific reagents.
Furthermore, the linkages formed by this compound are cleavable under specific conditions. This property is crucial for the subsequent analysis of the cross-linked proteins. The ability to cleave the cross-linker allows for the separation of the individual protein components of a complex, simplifying their identification by techniques such as mass spectrometry. While the cross-links are stable for analytical purposes, their cleavability ensures that the original protein information is not permanently lost.
| Property | Description | Significance in Proteomics |
| Specificity | Primarily reacts with lysine and cysteine residues. | Enables targeted cross-linking and reduces ambiguity in interaction analysis. |
| Cleavability | The formed cross-links can be broken under specific chemical conditions. | Facilitates the identification of individual proteins within a cross-linked complex by mass spectrometry. |
Characterization of Protein Cross-Linking by Mass Spectrometry
Mass spectrometry is a cornerstone of modern proteomics, and it plays a pivotal role in the analysis of cross-linked protein samples. After in-situ cross-linking with this compound and enzymatic digestion of the protein complexes, the resulting peptide mixture is analyzed by mass spectrometry. The presence of cross-linked peptides, which contain fragments from two different proteins (or different regions of the same protein), provides direct evidence of a protein-protein interaction.
The analysis of the mass spectra allows for the identification of the specific amino acid residues that are linked, providing valuable distance constraints that can be used to model the three-dimensional structure of the protein complex. The cleavable nature of the this compound linker is particularly advantageous here, as it simplifies the complex spectra generated by cross-linked peptides, aiding in their confident identification.
Reversible Linkers in Chemical Biology
The concept of reversible covalent linkages is a powerful tool in chemical biology, enabling the assembly and disassembly of molecular constructs in a controlled manner. This compound and related vinyl sulfone compounds are being explored for their potential as reversible linkers.
"Coupling-and-Decoupling" (CAD) Chemistry
"Coupling-and-Decoupling" (CAD) chemistry refers to the use of linkers that can efficiently form a covalent bond between two molecules and then be cleaved under specific, often mild, conditions to release the original molecules. This strategy is valuable for applications such as drug delivery, affinity chromatography, and the study of dynamic biological processes. The reversible nature of the Michael addition reaction, particularly with thiol nucleophiles, forms the basis for the use of vinyl sulfones in CAD chemistry nih.gov. The addition of a thiol to the vinyl sulfone group forms a stable thioether linkage, which can be reversed under certain conditions, allowing for the decoupling of the conjugated molecules.
Targeted Drug Delivery Systems
Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by ensuring their accumulation at the site of action, thereby minimizing systemic toxicity and off-target effects. This is often achieved by conjugating or encapsulating drugs within larger carrier molecules or nanoparticles that can navigate the biological environment and recognize specific cellular or tissue targets. The chemical properties of this compound, particularly its bifunctional nature, make it a compound of interest for the development of such advanced delivery systems.
Polymer-drug conjugates (PDCs) are a class of nanomedicines where a therapeutic agent is covalently attached to a polymer backbone. ui.ac.idnih.gov This conjugation can improve the drug's solubility, extend its circulation half-life, and enable passive or active targeting to diseased tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov The general structure of a PDC, as conceptualized by Helmut Ringsdorf in 1975, includes a polymer carrier, a linker, and the drug molecule. ui.ac.id
Commonly used polymers in these systems include N-(2-hydroxypropyl) methacrylamide (HPMA), polyethylene (B3416737) glycol (PEG), and poly-L-glutamic acid. ui.ac.idnih.gov The linker connecting the drug to the polymer is a critical component, often designed to be stable in circulation but cleavable at the target site (e.g., by specific enzymes or the acidic pH of tumors) to release the active drug. researchgate.net
This compound serves as a potential building block in the synthesis of PDCs and nanocarriers due to its dual vinyl sulfone groups. These groups are effective Michael acceptors, capable of reacting with nucleophilic functional groups such as thiols (-SH) and primary amines (-NH2) found on both polymer backbones and drug molecules. This reactivity allows this compound to function as a homobifunctional crosslinking agent to form polymer networks or as a linker to conjugate drugs to polymers. smolecule.com For instance, it can be used to create cross-linked polymer networks that form the basis of nanocarriers like hydrogels, which can encapsulate and provide controlled release of therapeutic agents. mdpi.commdpi.comresearchgate.net Its ability to undergo polymerization can be harnessed to create durable coatings and adhesives, a property that is adaptable for formulating stable nanocarriers. smolecule.com
| Polymer Carrier | Common Linker Type | Therapeutic Agent (Example) | Reference |
| HPMA copolymer | Gly-Phe-Leu-Gly (GFLG) | Doxorubicin | researchgate.net |
| Poly-L-glutamic acid | Disulfide | Paclitaxel | ui.ac.id |
| Polyethylene glycol (PEG) | Disulfide | Camptothecin | ui.ac.id |
This table provides examples of components used in polymer-drug conjugates.
Supramolecular systems are complex chemical architectures formed by the self-assembly of individual molecules held together by non-covalent interactions. nih.gov These interactions, which include hydrogen bonding, hydrophobic forces, host-guest interactions, and electrostatic effects, are reversible, allowing the resulting materials to be responsive to environmental stimuli like pH, temperature, or specific biomolecules. advancedsciencenews.com This responsiveness makes supramolecular systems, particularly hydrogels, highly attractive for drug delivery applications. nih.govethz.ch They can be designed to be injectable, self-healing, and capable of releasing an encapsulated drug in a controlled manner upon encountering a specific biological trigger. advancedsciencenews.comnih.gov
The structure of this compound, featuring a central hydroxyl group and two vinyl sulfone moieties, suggests it could play a dual role in the formation of advanced therapeutic delivery systems. The hydroxyl group can participate in hydrogen bonding, a key driving force in the self-assembly of many supramolecular hydrogels. advancedsciencenews.com Concurrently, the vinyl sulfone groups provide reactive handles for covalent chemistry. This allows for a strategy where a supramolecular hydrogel could first self-assemble through non-covalent interactions and then be stabilized by covalent crosslinking using the vinyl sulfone groups. This would enhance the mechanical properties and stability of the gel. Alternatively, the vinyl sulfone groups can be used to covalently conjugate therapeutic molecules to the pre-formed supramolecular scaffold, ensuring the drug is securely loaded within the carrier until its intended release. johnshopkins.edu
| Supramolecular Interaction | Example Building Blocks | Stimuli-Responsiveness | Reference |
| Host-Guest Interaction | Cyclodextrin, Adamantane | Competitive Guest Molecules | nih.gov |
| Hydrogen Bonding | Peptides, Polymers (PVA) | pH, Temperature | mdpi.comadvancedsciencenews.com |
| Electrostatic Interaction | Charged Polymers, Metal Ions | pH, Ionic Strength | nih.govadvancedsciencenews.com |
This table outlines common interactions and building blocks in supramolecular drug delivery systems.
Enzyme Inhibition and Biological Activity of Vinyl Sulfone Derivatives
Vinyl sulfone derivatives are a class of compounds recognized for their significant biological activity, largely stemming from the electrophilic nature of the vinyl sulfone functional group. This group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules, particularly proteins. This reactivity has been widely exploited in the design of enzyme inhibitors and tools for chemical biology. ui.ac.id
Covalent inhibitors are compounds that form a stable, covalent bond with their target enzyme, often leading to irreversible inactivation. The vinyl sulfone moiety is a well-established "warhead" for designing such inhibitors, particularly for cysteine proteases. nih.gov The active site of these enzymes contains a highly nucleophilic cysteine residue (in its thiolate form), which readily attacks the β-carbon of the vinyl sulfone group in a Michael-type addition reaction. nih.gov This forms a stable thioether linkage, permanently blocking the enzyme's catalytic activity.
Vinyl sulfone-based inhibitors have been developed for a range of cysteine proteases, including cathepsins B and L, which are implicated in diseases like cancer and osteoporosis. nih.gov The reactivity of the vinyl sulfone can be tuned by modifying adjacent chemical structures, allowing for a balance between potent enzyme inactivation and minimizing off-target reactions with other biological thiols, such as glutathione. nih.govnih.gov More recently, the vinyl sulfone motif has been incorporated into "pro-drugs" or pre-inhibitors. In one strategy, a pre-vinylsulfone warhead is designed to be unreactive until it reaches the enzyme's active site, where a specific residue (like histidine) can trigger an elimination reaction to form the reactive vinyl sulfone moiety in situ, leading to highly targeted covalent modification. ethz.chillinois.edu
| Target Enzyme | Inhibitor Type | Mechanism of Action | Reference |
| Cysteine Proteases (e.g., Cathepsin L) | Vinyl Sulfone Peptide | Michael Addition with Active Site Cysteine | nih.gov |
| Carbonic Anhydrase IX | Pre-Vinylsulfone Sulfonamide | In situ formation of vinyl sulfone, followed by reaction with Active Site Histidine | ethz.chillinois.edu |
| Papain | Vinyl Sulfone | Covalent docking at the active site cysteine (Cys25) | nih.gov |
This table details examples of enzymes targeted by vinyl sulfone-based covalent inhibitors.
The ability of the vinyl sulfone group to react selectively with certain amino acid residues makes it a valuable tool for targeted protein modification. This strategy is employed in various chemical biology applications, including the development of chemical probes, the creation of neoglycoproteins, and the labeling of proteins for imaging or diagnostic purposes. The reaction is not limited to cysteine; vinyl sulfones can also react with other nucleophilic residues like lysine and histidine under appropriate conditions. ui.ac.idethz.ch
This compound, with its two reactive vinyl sulfone groups, can be used as a bifunctional reagent to crosslink proteins or to immobilize them onto surfaces. For example, a surface functionalized with amine or thiol groups can be treated with a bis(vinylsulfonyl) compound to introduce reactive vinyl sulfone moieties, which can then covalently capture proteins. researchgate.net This is useful for creating protein microarrays. Furthermore, vinyl sulfone functionalization has been used to link saccharides to proteins, creating synthetic neoglycoproteins. johnshopkins.edu These modified proteins are instrumental in studying lectin-carbohydrate interactions, which are fundamental to many biological processes. johnshopkins.edu The stability of the vinyl sulfone group in aqueous solutions at neutral pH, coupled with the fact that the conjugation reaction produces no by-products, makes it an attractive methodology for bioconjugation. researchgate.net
Advanced Analytical and Characterization Techniques for Bis Vinylsulfonyl Propanol and Its Polymers
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of Bis(vinylsulfonyl)propanol and analyzing the chemical changes that occur during polymerization and cross-linking. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools used for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups within the molecule. The presence of the vinyl groups is confirmed by characteristic C=C stretching vibrations. The strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are prominent in the spectrum, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. A broad absorption band corresponding to the O-H stretch of the hydroxyl group is also a key identifying feature. mdpi.com
| Technique | Functional Group | Characteristic Signal / Wavenumber |
|---|---|---|
| ¹H NMR | Vinyl Protons (CH=CH₂) | δ 6.0 - 7.0 ppm (multiplet) |
| ¹H NMR | Backbone Protons (CH-OH, CH₂) | δ 3.5 - 4.5 ppm (multiplet) |
| FTIR | Hydroxyl (O-H) | ~3500 cm⁻¹ (broad) |
| FTIR | Vinyl (C=C) | ~1620 cm⁻¹ |
| FTIR | Sulfonyl (S=O) | ~1320 cm⁻¹ (asymmetric), ~1140 cm⁻¹ (symmetric) |
Chromatographic Separations in Synthetic and Applied Research
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID), is a standard method for determining the purity of this compound. tcichemicals.comfishersci.com The compound's volatility allows it to be analyzed effectively, with purity levels typically expected to be greater than 98%. tcichemicals.comfishersci.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purity assessment and reaction monitoring. Reversed-phase columns are commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. Detection is often performed using a UV detector, as the vinyl sulfonyl moiety possesses a UV chromophore.
| Technique | Purpose | Typical Column | Typical Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment | Capillary Column (e.g., DB-FFAP) | Helium / Nitrogen | Flame Ionization (FID) |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Reaction Monitoring | Reversed-Phase (e.g., C18) | Water/Acetonitrile Gradient | UV Detector |
Rheological Characterization of Cross-Linked Systems
When this compound is used as a cross-linker to form polymer networks, such as hydrogels, rheology is a critical tool for characterizing the mechanical properties of the resulting material. Rheological measurements provide insights into the viscoelastic behavior, including the material's stiffness and ability to flow.
Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. nsf.gov For a cross-linked hydrogel, G' is typically significantly higher than G'', indicating the formation of a stable elastic network. nih.gov The mechanical properties are highly dependent on factors such as the concentration of the polymer, the concentration of the cross-linker (this compound), and the degree of cross-linking. researchgate.netmdpi.com An increase in cross-linker concentration generally leads to a higher storage modulus, resulting in a stiffer material. researchgate.netmdpi.com
| Parameter | Description | Effect of Increased this compound Concentration |
|---|---|---|
| Storage Modulus (G') | Measure of the elastic response (stiffness) of the material. | Increases |
| Loss Modulus (G'') | Measure of the viscous response (energy dissipation) of the material. | Variable, but typically remains lower than G' |
| Cross-linking Density | The number of cross-links per unit volume. | Increases |
| Swelling Ratio | The amount of solvent the hydrogel can absorb. | Decreases |
Mass Spectrometry in Elucidating Reaction Products and Protein Conjugates
Mass spectrometry (MS) is a powerful analytical technique for identifying the products of reactions involving this compound and, crucially, for characterizing its conjugates with biomolecules like proteins. nih.govwiley.com As a bifunctional cross-linker, this compound can form covalent bonds with specific amino acid residues on proteins, enabling the study of protein-protein interactions and protein structure. nih.govmdpi.com
The vinyl sulfone groups react primarily with nucleophilic side chains of amino acids such as lysine (B10760008), cysteine, and histidine. nih.govscispace.com In a typical proteomics workflow, a protein or protein complex is treated with the cross-linker. wiley.comnih.gov The protein is then enzymatically digested into smaller peptides. The resulting mixture of peptides, including those now covalently linked, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com
The mass spectrometer precisely measures the mass-to-charge ratio of the peptides. The identification of a cross-linked peptide pair provides direct evidence of the spatial proximity of the two linked amino acid residues in the protein's three-dimensional structure. nih.gov Specialized software is used to analyze the complex MS/MS spectra to identify the sequences of the two peptides and the specific sites of cross-linking. nih.gov
| Application | Information Gained | Target Amino Acid Residues | Key MS Technique |
|---|---|---|---|
| Protein Cross-linking | Distance constraints, protein-protein interaction sites. | Lysine, Cysteine, Histidine | LC-MS/MS |
| Reaction Product Analysis | Identification of adducts and byproducts. | Various nucleophiles | High-Resolution MS |
| Structural Proteomics | Mapping protein topology and complex architecture. | Lysine, Cysteine, Histidine | LC-MS/MS with cleavable linkers |
Computational and Theoretical Studies on Bis Vinylsulfonyl Propanol Systems
Quantum Chemical Calculations of Reactivity and Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory ( DFT), are powerful tools for investigating the electronic structure and reactivity of molecules containing the vinyl sulfone motif. mdpi.comvu.nl These studies consistently highlight the electrophilic nature of the carbon-carbon double bond, which is activated by the strongly electron-withdrawing sulfonyl group. This activation makes vinyl sulfones excellent Michael acceptors and reactive partners in various cycloaddition reactions. nih.govrsc.org
Michael Addition Reactions: Computational studies have explored the kinetics and thermodynamics of Michael additions to vinyl sulfones, where a nucleophile adds to the β-carbon of the vinyl group. rsc.orgnih.gov DFT calculations can model the transition states of these reactions, revealing the energy barriers and reaction pathways. For bis(vinylsulfonyl)propanol, this reactivity is doubled, making it a potent crosslinking agent that can react with dinucleophiles. The relative rates of Michael addition vary significantly depending on the substituent on the sulfonyl group, a factor that can be precisely calculated. For instance, studies comparing different vinyl sulfonyl compounds show that reactivity can span over three orders of magnitude, with vinyl sulfonate esters being significantly more reactive than vinyl sulfonamides. nih.gov
Cycloaddition Reactions: The reactivity of vinyl sulfones in [3+2] cycloaddition reactions has also been a subject of theoretical investigation. mdpi.com Molecular Electron Density Theory (MEDT) studies on the reaction between azomethine ylides and phenyl vinyl sulfone show that the vinyl sulfone acts as a strong electrophile. mdpi.com Analysis of Conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, confirms the highly polar character of these reactions, leading to low activation energies. mdpi.com Such computational analyses predict high regioselectivity and stereoselectivity, providing insights that are crucial for synthetic applications. mdpi.com For this compound, these calculations would predict its ability to participate in two separate cycloaddition events, leading to complex cyclic structures.
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT (ωB97X-D/6-311G(d,p)) | Azomethine Ylide + Phenyl Vinyl Sulfone | Low activation Gibbs free energy (13.1 kcal·mol⁻¹), indicating a highly favorable reaction. Vinyl sulfone acts as a strong electrophile. | mdpi.com |
| DFT (B3LYP-D3/BS1) | Copolymerization of Methyl Vinyl Sulfone and Ethylene | Calculations revealed transition states and reaction pathways for monomer insertion, clarifying the reaction mechanism. | mdpi.com |
| CBS-QB3 Level | Thiol-Ene Reactions with Various Alkenes | Determined relative energetics (ΔH°, ΔG°) and activation barriers for propagation and chain-transfer steps, creating a model to predict reaction kinetics. | acs.org |
Molecular Dynamics Simulations of Polymerization and Cross-Linking
Molecular dynamics (MD) simulations are instrumental in modeling the polymerization and cross-linking processes involving vinyl sulfone monomers like this compound. These simulations provide atomic-level insights into the formation of polymer networks and the resulting material properties. researchgate.netnih.gov MD is particularly useful for studying how thermosetting resins cure and how hydrogels form and behave. msstate.edupitt.edunih.gov
Modeling Cross-Linked Networks: For a bifunctional molecule like this compound, MD simulations can model the creation of a cross-linked network. msstate.edu Algorithms have been developed to simulate free radical chain polymerization by incorporating factors like monomer reactivity ratios and regioselectivity (head-to-tail growth). msstate.edu These simulations start with a box of monomers and initiator molecules and proceed by forming covalent bonds based on distance criteria and reaction probabilities. arxiv.org This approach allows for the successful generation of highly cross-linked polymer networks, achieving conversions up to 98%. msstate.edu
Predicting Material Properties: Once a cross-linked polymer structure is generated, MD simulations can be used to predict a range of thermodynamic and mechanical properties. nih.govmsstate.edu By simulating the system at different temperatures, properties such as the glass transition temperature (Tg) and volume shrinkage can be calculated. msstate.edu Mechanical properties, including the Young's modulus, can also be determined by applying simulated stress or strain to the equilibrated polymer network. msstate.edu These computational predictions can then be compared with experimental data to validate the simulation model. Furthermore, MD simulations can explore the mobility of polymer chains through metrics like the mean square displacement (MSD) and diffusion coefficient, offering insights into the material's dynamic behavior. nih.gov
| Simulation Type | System Studied | Properties Calculated | Key Findings | Reference |
|---|---|---|---|---|
| Atomistic MD | Cross-linked Vinyl Ester Resins | Volume Shrinkage, Glass Transition Temperature (Tg), Young's Modulus | Developed a new algorithm to simulate free radical polymerization, achieving up to 98% conversion and predicting mechanical properties. | msstate.edu |
| Atomistic MD | Silicone Rubber Foam with Vinyl Silicone Oil | Mean Square Displacement (MSD), Diffusion Coefficient, Binding Energy, Mechanical Properties | Showed that increasing vinyl silicone oil viscosity loosens the cross-linked network, decreasing tensile strength but increasing elongation at break. | nih.gov |
| MD and Neutron Scattering | Poly(vinyl alcohol)/Poly(methacrylate) Networks | Polymer Mobility, Water Dynamics | Revealed different dynamic behaviors between the hydrophilic and other network regions and the influence of temperature on mobility. | mdpi.com |
| MD Simulations | Dynamic Hydrogels | Stress Relaxation, Viscoelasticity | Established a quantitative correlation between the dissociation rate of dynamic crosslinks and the macroscopic viscoelastic behavior of the hydrogel. | nih.gov |
Structure-Activity Relationship Modeling for Biological Applications
The vinyl sulfone motif is a key structural unit in many biologically active molecules and is recognized as a privileged scaffold in medicinal chemistry. researchgate.nettandfonline.comnih.gov Computational methods, particularly quantitative structure-activity relationship (QSAR) modeling, are vital for understanding and predicting the biological activity of vinyl sulfone derivatives. researchgate.netnih.govhilarispublisher.com These compounds often act as irreversible inhibitors by forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.govresearchgate.netucd.ie
QSAR Models for Enzyme Inhibition: Three-dimensional QSAR (3D-QSAR) models have been successfully constructed for various series of vinyl sulfone inhibitors. For example, a Topomer CoMFA (Comparative Molecular Field Analysis) model was developed for 39 peptidyl vinyl sulfone inhibitors of falcipain-2, a cysteine protease from Plasmodium falciparum. researchgate.netingentaconnect.com Such models correlate the 3D steric and electrostatic fields of the molecules with their observed biological activity. The statistical robustness of these models is evaluated using parameters like the non-cross-validated correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high predictive power allows for the virtual screening of compound libraries to identify new, potentially more potent inhibitors. researchgate.net
Pharmacophore Modeling and Molecular Docking: In addition to QSAR, other computational techniques like pharmacophore modeling and molecular docking are employed. nih.govnih.gov A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) that a molecule must possess to be active. nih.gov This model can then be used as a filter for virtual screening. Molecular docking simulates the binding of a ligand (the vinyl sulfone derivative) into the active site of a target protein. nih.govmdpi.com This provides detailed insights into the binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the rational design of new inhibitors. researchgate.net For a molecule like this compound, these methods could be used to design derivatives where the propanol (B110389) backbone serves as a scaffold to orient the two reactive vinyl sulfone groups for optimal interaction with a biological target.
| Modeling Technique | Target/Application | Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|
| Topomer CoMFA (3D-QSAR) | Peptidyl Vinyl Sulfone Cysteine Protease Inhibitors (Falcipain-2) | r² = 0.902, q² = 0.685, r²_pred = 0.763 | The model showed good stability and predictive capability, enabling virtual screening of new potential antimalarial agents. | researchgate.netingentaconnect.com |
| Pharmacophore Modeling & 3D-QSAR | Vinyl Sulfones targeting Nrf2 for Anti-Parkinson Drug Design | R² = 0.71 | Identified a four-feature pharmacophore model (two hydrogen bond acceptors, two aromatic rings) for designing potent Nrf2 activators. | nih.gov |
| Molecular Docking & MD Simulation | Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitors | IC₅₀ = 7.85 ± 0.88 nM (for VF16) | Screened 78 derivatives and identified a lead compound (VF16) with potent inhibitory activity, whose binding stability was confirmed by a 500-ns MD simulation. | nih.govmdpi.com |
| Structure-Activity Relationship (SAR) Study | β-Amidomethyl Vinyl Sulfones as Chikungunya Protease Inhibitors | k_inact/K_i > 9000 M⁻¹s⁻¹ (for potent analogs) | Demonstrated the critical role of the vinyl sulfone "warhead" for covalent inhibition and established SAR for different regions of the molecule. | acs.org |
Future Research Directions and Emerging Opportunities
Exploration of Novel Reaction Pathways and Catalytic Systems
Future investigations into Bis(vinylsulfonyl)propanol are likely to focus on developing new synthetic routes and catalytic systems to enhance its reactivity and expand its utility. The vinyl groups are susceptible to Michael addition reactions, and the sulfonyl groups can facilitate nucleophilic substitution, offering a versatile platform for chemical modifications. smolecule.com Research into novel catalysts could lead to more efficient and selective transformations.
One area of exploration is the use of organocatalysts to promote reactions involving this compound. These metal-free catalysts could offer a more sustainable and cost-effective alternative to traditional metal-based catalysts. Furthermore, the development of photocatalytic systems could enable new, light-driven transformations, expanding the range of possible applications. For instance, research on related compounds has shown the potential of creating 3D network structures through cross-linking reactions, a process that could be optimized with novel catalytic approaches. researchgate.netvdoc.pubresearchgate.netresearchgate.net
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly important in chemical synthesis. Future research will likely focus on developing more environmentally friendly methods for producing this compound. This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation.
One promising avenue is the exploration of biocatalysis, using enzymes to carry out specific transformations. This approach could lead to highly selective and efficient syntheses under mild reaction conditions. Additionally, the development of continuous flow processes for the synthesis of this compound could offer improved safety, efficiency, and scalability compared to traditional batch processes.
Advanced Functional Material Design and Performance Enhancement
This compound is a valuable component in the creation of advanced materials due to its capacity to form cross-linked structures. smolecule.comguidechem.com It serves as a precursor for synthesizing materials with tailored mechanical properties. smolecule.com
Future research will likely focus on designing and synthesizing new polymers and composites incorporating this compound. By carefully controlling the cross-linking density and incorporating other functional monomers, it may be possible to create materials with enhanced properties, such as improved thermal stability, mechanical strength, and chemical resistance. For example, its use as a crosslinking agent in gelatin hydrogels has been shown to create three-dimensional networks that enhance the mechanical properties and stability of the material. researchgate.netguidechem.com These hydrogels have potential applications in areas like tissue engineering and drug delivery.
Furthermore, the incorporation of this compound into coatings and adhesives is an area ripe for exploration. smolecule.com Its ability to form strong covalent bonds could lead to the development of high-performance adhesives and durable, scratch-resistant coatings.
Expanding Biomedical Applications and Therapeutic Strategies
The biocompatibility and reactivity of vinyl sulfone compounds make them attractive candidates for a range of biomedical applications. smolecule.com While this compound's direct therapeutic applications are yet to be fully explored, its role as a crosslinking agent in hydrogels for biomedical purposes is an active area of research. researchgate.net
Future research could focus on developing this compound-based hydrogels for controlled drug release, tissue engineering scaffolds, and wound dressings. The ability to tune the properties of these hydrogels by varying the concentration of the crosslinker could allow for the creation of materials optimized for specific applications. For instance, creating hydrogels that mimic the natural extracellular matrix is a significant area of interest for supporting cell growth and differentiation.
Moreover, the vinylsulfonyl groups could be used to attach bioactive molecules, such as peptides or growth factors, to the hydrogel scaffold, further enhancing its therapeutic potential. This functionalization could lead to the development of "smart" biomaterials that can actively promote tissue regeneration.
Integration with Emerging Technologies in Chemical Synthesis and Materials Science
The advancement of new technologies offers exciting opportunities for the synthesis and application of this compound. For example, computational modeling and machine learning could be used to predict the properties of new materials incorporating this compound, accelerating the design and discovery process.
High-throughput screening methods could be employed to rapidly evaluate the performance of different catalysts and reaction conditions for the synthesis of this compound and its derivatives. Additionally, the use of 3D printing and other additive manufacturing techniques could enable the fabrication of complex, customized structures from this compound-based materials for applications in areas such as personalized medicine and soft robotics. The integration of this compound with photocatalytic systems, as seen with related compounds used to create 3D network structures for photocatalysts, presents another innovative research direction. vdoc.pubresearchgate.netresearchgate.netscispace.comresearchgate.net
Q & A
Basic: What are the key considerations for synthesizing Bis(vinylsulfonyl)propanol with high purity, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis of BVSP requires precise control over stoichiometry, solvent selection, and reaction temperature. A factorial design approach (e.g., varying molar ratios of propanol and vinyl sulfonyl chloride) can identify optimal conditions . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity (>97%), validated by GC or HPLC . Kinetic studies using in-situ FTIR or NMR can monitor intermediate formation and side reactions (e.g., hydrolysis of sulfonyl groups) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing BVSP’s structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms vinyl sulfonyl group positions and propanol backbone integrity. Look for characteristic peaks: δ 6.5–7.0 ppm (vinyl protons) and δ 45–50 ppm (sulfonyl carbons) .
- FTIR : Absorbance at 1150–1200 cm⁻¹ (S=O stretching) and 1640 cm⁻¹ (C=C vinyl) verifies functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1) and fragmentation patterns .
Basic: How can researchers assess BVSP’s stability under varying pH and temperature conditions for storage and experimental use?
Methodological Answer:
- Accelerated Stability Testing : Incubate BVSP in buffers (pH 3–10) at 25–60°C for 1–4 weeks. Monitor degradation via HPLC with UV detection (λ = 210 nm) .
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., weight loss >5% at 150°C indicates instability) .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf life under standard conditions (e.g., activation energy for hydrolysis) .
Advanced: What experimental designs are suitable for studying BVSP’s reaction kinetics with nucleophiles (e.g., thiols or amines) in crosslinking applications?
Methodological Answer:
- Stopped-Flow Spectroscopy : Measures second-order rate constants (k₂) for nucleophilic attacks on vinyl sulfonyl groups under pseudo-first-order conditions .
- Competitive Reactivity Studies : Compare BVSP’s reactivity with other crosslinkers (e.g., bisacrylamide) using Michaelis-Menten kinetics .
- Eyring Equation : Correlates temperature-dependent rate constants to activation parameters (ΔH‡, ΔS‡) for mechanistic insights .
Advanced: How can computational modeling (e.g., DFT or MD simulations) predict BVSP’s reactivity and guide experimental validation?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfonyl group electrophilicity) and transition-state geometries .
- Molecular Dynamics (MD) : Simulates BVSP’s conformational flexibility in aqueous vs. organic solvents to explain solvent-dependent reactivity .
- Validation : Compare computational predictions (e.g., bond dissociation energies) with experimental DSC or kinetic data .
Advanced: What strategies resolve contradictions in published data on BVSP’s degradation pathways or toxicity profiles?
Methodological Answer:
- Meta-Analysis Framework : Systematically review studies using PRISMA guidelines, focusing on variables like solvent systems, catalyst types, or assay methodologies .
- Sensitivity Analysis : Quantify how minor impurities (e.g., residual propanol) affect toxicity endpoints (e.g., LC50 in cell viability assays) .
- Blinded Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO guidelines for cytotoxicity testing) to isolate confounding factors .
Advanced: How can factorial design optimize BVSP’s application in polymer networks while minimizing side reactions?
Methodological Answer:
- 2^k Factorial Design : Vary factors like initiator concentration, UV curing time, and monomer/BVSP ratios to identify interactions affecting crosslinking efficiency .
- Response Surface Methodology (RSM) : Models mechanical properties (e.g., tensile strength) as a function of BVSP concentration and curing temperature .
- Failure Mode Analysis : Use FTIR-ATR to detect unreacted vinyl groups or hydrolyzed byproducts in polymer matrices .
Advanced: What advanced separation techniques (e.g., HPLC-MS/MS) quantify trace BVSP degradation products in complex matrices?
Methodological Answer:
- HPLC-MS/MS with MRM : Targets specific degradation products (e.g., vinyl sulfonic acid) using transitions like m/z 139 → 97 .
- Isotopic Labeling : Synthesize deuterated BVSP to distinguish degradation products from environmental contaminants in LC-MS workflows .
- Matrix-Matched Calibration : Minimizes matrix effects (e.g., polymer leachates) when quantifying trace analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
